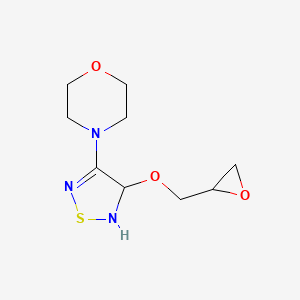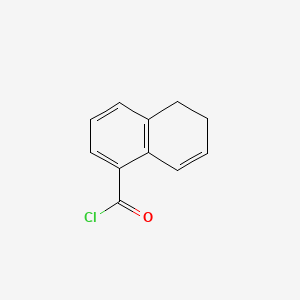
5,6-Dihydronaphthalene-1-carbonyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydronaphthalene-1-carbonyl Chloride is a chemical compound with the molecular formula C₁₁H₉ClO and a molecular weight of 192.64 g/mol. It is an intermediate in the synthesis of Palonosetron, a 5-HT3 antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV). The compound is known for its role in organic synthesis and its utility as a building block in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydronaphthalene-1-carbonyl Chloride typically involves the chlorination of 5,6-Dihydronaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
5,6-Dihydronaphthalene-1-carboxylic acid+SOCl2→5,6-Dihydronaphthalene-1-carbonyl Chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydronaphthalene-1-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to catalyze certain reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reaction with an amine can yield an amide derivative.
Aplicaciones Científicas De Investigación
5,6-Dihydronaphthalene-1-carbonyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is an intermediate in the synthesis of biologically active molecules, such as Palonosetron.
Medicine: It plays a crucial role in the development of drugs used to treat chemotherapy-induced nausea and vomiting.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydronaphthalene-1-carbonyl Chloride is primarily related to its role as an intermediate in the synthesis of Palonosetron. Palonosetron acts as a 5-HT3 receptor antagonist, blocking the action of serotonin and preventing nausea and vomiting associated with chemotherapy. The molecular targets and pathways involved include the serotonin receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- 5,6-Dihydro-1-naphthalenecarbonyl chloride
- 1-Naphthalenecarbonyl chloride, 5,6-dihydro-
Comparison
5,6-Dihydronaphthalene-1-carbonyl Chloride is unique due to its specific structure and reactivity. Compared to other similar compounds, it is particularly valuable as an intermediate in the synthesis of Palonosetron, highlighting its importance in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H9ClO |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
5,6-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h2-3,5-7H,1,4H2 |
Clave InChI |
XPGNGDMETRWBLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C(=CC=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
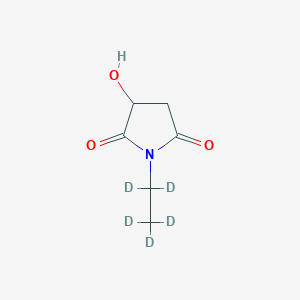
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
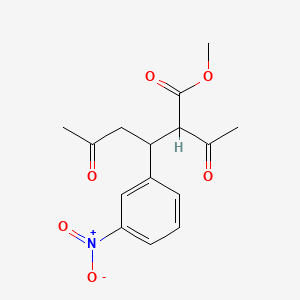
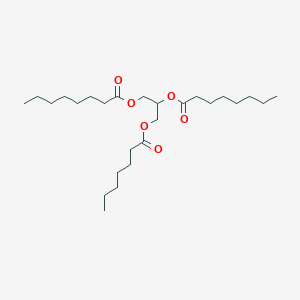
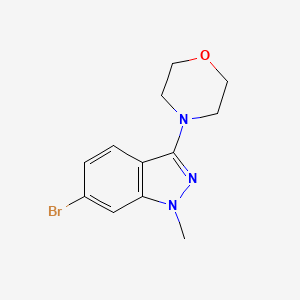
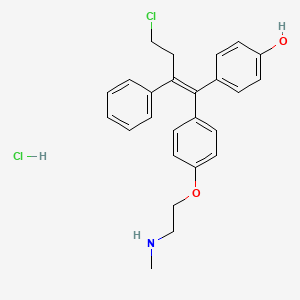

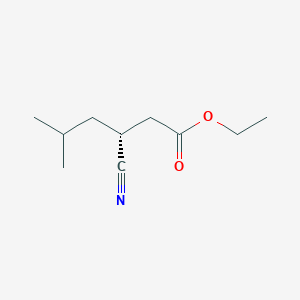
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
